molecular formula C9H9N3O2 B8540735 2-Amino-6-(2-cyanoethyl)-nicotinic Acid

2-Amino-6-(2-cyanoethyl)-nicotinic Acid

Cat. No. B8540735
M. Wt: 191.19 g/mol
InChI Key: IWGNEYDXCGMDHI-UHFFFAOYSA-N
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Patent
US07932272B2

Procedure details

To a solvent mixture of 2N-sodium hydroxide aqueous solution (5 mL) and methanol (5 mL) was added 2-amino-6-(2-cyanoethyl)-nicotinic acid methyl ester (90 mg, 0.439 mmol), and the solution was stirred for 18 hours at room temperature. This mixed solution was neutralized with 5N-hydrochloric acid, then, extracted with ethyl acetate. This organic layer was dried over anhydrous magnesium sulfate, then, the solvent was evaporated in vacuo, and the title compound (68 mg, 0.355 mmol, 81%) was obtained as a yellowish brown solid.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
2-amino-6-(2-cyanoethyl)-nicotinic acid methyl ester
Quantity
90 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
81%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C[O:4][C:5](=[O:17])[C:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH2:13][C:14]#[N:15])=[N:8][C:7]=1[NH2:16].Cl>CO>[NH2:16][C:7]1[N:8]=[C:9]([CH2:12][CH2:13][C:14]#[N:15])[CH:10]=[CH:11][C:6]=1[C:5]([OH:17])=[O:4] |f:0.1|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
2-amino-6-(2-cyanoethyl)-nicotinic acid methyl ester
Quantity
90 mg
Type
reactant
Smiles
COC(C1=C(N=C(C=C1)CCC#N)N)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred for 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
This organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1=C(C(=O)O)C=CC(=N1)CCC#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.355 mmol
AMOUNT: MASS 68 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.